molecular formula C12H25N3O2 B15036674 (2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide

(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide

Cat. No.: B15036674
M. Wt: 243.35 g/mol
InChI Key: JIWZBKHTRLAKFD-SDNWHVSQSA-N
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Description

(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group, an octyl chain, and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide typically involves the following steps:

    Formation of the Octyl Chain: The octyl chain can be introduced through the reaction of an appropriate alkyl halide with a dimethylamine derivative.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is usually introduced via the reaction of an oxime with an acylating agent.

    Final Assembly: The final step involves coupling the octyl chain with the hydroxyimino group under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dimethylamino group can interact with cellular membranes, affecting their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Oxime derivatives: Compounds with similar hydroxyimino groups.

    Dimethylamino derivatives: Compounds with similar dimethylamino groups.

    Long-chain alkyl derivatives: Compounds with similar long alkyl chains.

This detailed article provides a comprehensive overview of (2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

(2E)-N-[8-(dimethylamino)octyl]-2-hydroxyiminoacetamide

InChI

InChI=1S/C12H25N3O2/c1-15(2)10-8-6-4-3-5-7-9-13-12(16)11-14-17/h11,17H,3-10H2,1-2H3,(H,13,16)/b14-11+

InChI Key

JIWZBKHTRLAKFD-SDNWHVSQSA-N

Isomeric SMILES

CN(C)CCCCCCCCNC(=O)/C=N/O

Canonical SMILES

CN(C)CCCCCCCCNC(=O)C=NO

Origin of Product

United States

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